2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}-N-(3-methylphenyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of specific precursors. For instance, one synthetic route might involve the reaction of 4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene with 2-ethoxyphenoxyacetic acid . Further modifications, such as the introduction of the 3-methylphenyl group, lead to the final compound. Detailed synthetic pathways and optimization strategies are documented in scientific literature .
Molecular Structure Analysis
The molecular formula of Compound X is C15H14IN3O5S , with a molecular weight of approximately 475.26 g/mol . Its exact mass is 474.97 g/mol . The compound features an intriguing arrangement of heterocyclic rings, iodine substitution, and an ethoxyphenoxy moiety. The pyrimidine core plays a crucial role in its biological activity .
Chemical Reactions Analysis
Compound X exhibits interesting chemical reactivity. It can participate in nucleophilic substitutions, hydrogen bonding, and potentially form complexes with metal ions. Researchers have investigated its behavior under various conditions, shedding light on its reactivity profile .
Mechanism of Action
The primary target of Compound X is the MDM2–p53 interaction. It acts as an inhibitor, disrupting this protein–protein interaction. In cellular assays, Compound X activates the p53 pathway , which is crucial for cell cycle regulation and tumor suppression. Further studies are needed to elucidate its precise binding mode and downstream effects .
properties
IUPAC Name |
2-[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-ethoxyphenoxy]-N-(3-methylphenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-3-29-18-11-14(10-16-20(27)24-22(31)25-21(16)28)7-8-17(18)30-12-19(26)23-15-6-4-5-13(2)9-15/h4-11H,3,12H2,1-2H3,(H,23,26)(H2,24,25,27,28,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPVCSYNESVNFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC(=O)NC3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.